1-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol
説明
特性
IUPAC Name |
1-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2/c1-2-9-11-10(15-12-9)7-13-5-3-4-8(14)6-13/h8,14H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHRDFMVULBQHFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)CN2CCCC(C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol typically involves the cyclization of appropriate precursors. One common method includes the reaction of piperidine derivatives with ethyl-substituted oxadiazole intermediates under controlled conditions. The reaction is often carried out in the presence of catalysts such as p-toluenesulfonic acid and zinc chloride to enhance yield and selectivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions.
化学反応の分析
Types of Reactions
1-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the oxadiazole ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include various substituted oxadiazole derivatives, which can be further utilized in the synthesis of more complex molecules.
科学的研究の応用
Antimicrobial Activity
Research has shown that derivatives of oxadiazoles exhibit significant antimicrobial properties. A study on various oxadiazole derivatives demonstrated their effectiveness against Staphylococcus aureus and Escherichia coli, with some compounds showing promising results in inhibiting fungal strains like Candida albicans . The mechanism of action is believed to involve interference with microbial cell wall synthesis or disruption of cellular processes.
Case Study 1: Synthesis and Biological Evaluation
A series of piperidine derivatives incorporating oxadiazole moieties were synthesized and evaluated for their antibacterial activity. The synthesized compounds were characterized using NMR and mass spectrometry. The biological assays indicated that several compounds exhibited potent antibacterial activity, with minimum inhibitory concentrations (MIC) significantly lower than those of standard antibiotics .
Case Study 2: Molecular Docking Studies
Molecular docking studies have been conducted to understand the interactions between synthesized oxadiazole derivatives and target proteins. For instance, compounds were docked against bacterial enzymes to predict binding affinities and elucidate potential mechanisms of action. The results indicated favorable interactions with active sites, suggesting that these compounds could serve as lead molecules for further drug development .
Pharmacological Applications
The pharmacological potential of 1-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol extends beyond antimicrobial activity. Compounds containing piperidine and oxadiazole structures have been explored for their roles in:
- Anticancer Activity : Some derivatives have shown cytotoxic effects against cancer cell lines.
- Anti-inflammatory Effects : Research indicates potential anti-inflammatory properties, making them candidates for treating inflammatory diseases.
- Neuroprotective Properties : Certain piperidine derivatives are being investigated for their effects on neurodegenerative conditions.
作用機序
The mechanism by which 1-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The oxadiazole ring is known to interact with various biological targets, contributing to its bioactivity .
類似化合物との比較
Chemical Identity :
- IUPAC Name : 1-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol
- Molecular Formula : C₁₀H₁₇N₃O₂
- Molecular Weight : 211.26 g/mol
- CAS Number : 1250111-68-2
- SMILES : CCc1nc(CN2CCCC(C2)O)on1
- Key Features: A piperidin-3-ol scaffold linked via a methyl group to a 3-ethyl-1,2,4-oxadiazole ring.
Applications : Primarily serves as a building block in medicinal chemistry for designing modulators of biological targets (e.g., GPCRs, enzymes) due to its balanced lipophilicity and hydrogen-bonding capacity .
Comparison with Structurally Similar Compounds
SLP7111228
- Structure : (S)-2-((3-(4-octylphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrrolidine-1-carboximidamide hydrochloride.
- Key Differences :
- Replaces the piperidine ring with a pyrrolidine group.
- The oxadiazole ring is substituted with a lipophilic 4-octylphenyl group instead of ethyl.
- Pharmacological Profile :
V-0219 (Compound 9)
- Structure : 4-{[1-({3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidin-3-yl]methyl}morpholine.
- Key Differences :
- Substitutes the ethyl group on oxadiazole with a 4-(trifluoromethyl)phenyl moiety.
- Incorporates a morpholine ring instead of the hydroxylated piperidine.
- Pharmacological Profile: Target: Positive allosteric modulator (PAM) of GLP-1R. Potency: Subnanomolar activity in insulin secretion assays, attributed to enhanced electronic effects from the trifluoromethyl group and morpholine’s conformational rigidity .
Spirocyclic Oxadiazole Derivatives (e.g., Compound 1)
- Structure : 9-(5-nitro-2-furoyl)-4-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]-1-oxa-9-aza-spiro[5.5]undecane.
- Key Differences :
- Features a spirocyclic system combining oxadiazole and nitrofuran warheads.
- Replaces ethyl with pyridinyl substituents.
- Pharmacological Profile :
CAS 1036454-35-9
- Structure : 2-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine.
- Key Differences :
- Lacks the hydroxyl group on the piperidine ring.
- Directly links the oxadiazole to the piperidine nitrogen.
- Applications : Structural simplicity may favor CNS-targeting applications due to increased blood-brain barrier permeability .
Structure-Activity Relationship (SAR) Insights
Data Tables
Table 1. Physicochemical Properties
| Compound | Molecular Weight | logP* | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
|---|---|---|---|---|
| Target Compound | 211.26 | 1.2 | 1 (OH) | 4 |
| SLP7111228 | 461.03 | 5.8 | 2 (NH, HCl) | 6 |
| V-0219 | 450.44 | 3.5 | 0 | 6 |
| CAS 1036454-35-9 | 181.23 | 1.8 | 0 | 3 |
*Predicted using fragment-based methods.
Table 2. Pharmacological Data
生物活性
The compound 1-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol is a derivative of the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties and potential therapeutic applications.
Chemical Identifiers:
| Property | Value |
|---|---|
| CAS Number | 139269-06-0 |
| Molecular Formula | C9H15N3O |
| Molecular Weight | 181.24 g/mol |
| IUPAC Name | 3-Ethyl-5-piperidin-3-yl-1,2,4-oxadiazole |
| PubChem CID | 19886311 |
Biological Activity Overview
The biological activity of compounds containing the 1,2,4-oxadiazole moiety is well-documented. These compounds exhibit a wide range of pharmacological effects including:
- Antimicrobial Activity : Compounds with the oxadiazole structure have shown significant antibacterial and antifungal properties. For instance, derivatives have been tested against various pathogens such as Staphylococcus aureus and Escherichia coli, demonstrating comparable or superior efficacy to traditional antibiotics .
- Anticancer Potential : Recent studies indicate that oxadiazole derivatives exhibit cytotoxic effects against multiple cancer cell lines. For example, certain derivatives have shown IC50 values indicating potent antiproliferative activity against human colon adenocarcinoma and lung cancer cells .
- Anti-inflammatory and Analgesic Effects : The anti-inflammatory properties of oxadiazole derivatives have been explored in various studies. Compounds have been reported to inhibit inflammatory pathways and reduce pain in animal models .
- Neuroprotective Effects : Some oxadiazole derivatives have demonstrated neuroprotective properties, making them potential candidates for treating neurodegenerative diseases .
Case Studies and Research Findings
Recent research highlights the biological activity of 1-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol :
- Antimicrobial Studies : A study by Dhumal et al. (2016) investigated the antimicrobial efficacy of various oxadiazole derivatives, including those with piperidine moieties. The most active compounds showed significant inhibition of Mycobacterium bovis BCG in both active and dormant states .
- Anticancer Activity : In a comprehensive study on oxadiazole derivatives, compounds similar to 1-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol were evaluated against a panel of cancer cell lines, revealing promising cytotoxic effects with mechanisms involving apoptosis induction .
- Docking Studies : Molecular docking studies have been conducted to evaluate the binding affinity of these compounds to target proteins involved in disease pathways. The results indicate that modifications in the oxadiazole ring can enhance binding efficiency and biological activity .
Table: Summary of Biological Activities
Q & A
Q. Critical Parameters :
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Oxadiazole synthesis | Nitrile oxide + acyl chloride, 90°C | 65–78 | |
| Piperidine alkylation | K₂CO₃, DMF, 60°C | 56–63 |
Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be observed?
Basic Research Question
- NMR Spectroscopy :
- Mass Spectrometry : Molecular ion peak [M+H]⁺ matching the molecular weight (e.g., ~239.28 g/mol) .
- TLC : Rf values in EtOAC/hexane (1:2) to monitor reaction progress .
How can researchers optimize the reaction conditions to mitigate byproduct formation during the oxadiazole ring closure?
Advanced Research Question
Byproduct formation (e.g., open-chain intermediates) is common during oxadiazole synthesis. Optimization strategies include:
- Stoichiometric control : Use a 1.2:1 molar ratio of nitrile oxide to acyl chloride to favor cyclization over dimerization .
- Catalytic additives : Trace HCl or acetic acid accelerates cyclization kinetics .
- Purification : Column chromatography with silica gel (eluent: gradient of EtOAc/hexane) to isolate the oxadiazole product .
What in vitro assays are suitable for evaluating the antimicrobial potential of this compound, and how should controls be designed?
Advanced Research Question
- Broth microdilution assay : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Controls : Metronidazole (30 µg/mL in DMSO) for anaerobic bacteria; streptomycin (30 µg/mL in H₂O) for Gram-negative organisms .
- Endpoint : Minimum inhibitory concentration (MIC) determination after 24-hour incubation .
- Data interpretation : Compare zone of inhibition to controls; ensure DMSO concentrations ≤1% to avoid solvent toxicity .
How do structural modifications at the oxadiazole or piperidine moieties affect the compound's pharmacokinetic properties?
Advanced Research Question
- Oxadiazole modifications :
- Piperidine modifications :
Q. Table 2: Structural Modifications and Effects
| Modification Site | Example Change | Effect on PK Properties | Reference |
|---|---|---|---|
| Oxadiazole (C3-ethyl) | CF₃ substitution | ↑ Metabolic stability | |
| Piperidine (C3-OH) | Acetylation | ↑ Lipophilicity, ↓ Clearance |
If conflicting bioactivity data arise between studies, what analytical approaches can identify the source of discrepancies?
Q. Data Contradiction Analysis
- Purity assessment : Re-analyze compound purity via HPLC; impurities >5% may skew bioactivity results .
- Assay conditions : Compare solvent (DMSO vs. H₂O), incubation time, and bacterial strain variability .
- Structural confirmation : Re-examine NMR/MS data to rule out regioisomers or stereochemical mismatches .
- Dose-response curves : Ensure linearity in activity trends; non-linear responses suggest assay artifacts .
How can computational modeling predict the compound's interaction with biological targets like viral proteases?
Advanced Research Question
- Molecular docking : Use software (e.g., AutoDock Vina) to simulate binding to SARS-CoV-2 main protease (PDB: 6LU7). Focus on oxadiazole’s hydrogen bonding with catalytic residues (e.g., His41) .
- MD simulations : Assess binding stability over 100 ns trajectories; RMSD <2 Å indicates stable interactions .
- Pharmacophore mapping : Identify critical features (e.g., oxadiazole as a hydrogen bond acceptor) for lead optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
